2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide
Description
2-({5-[(3-Chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 3-chlorophenylsulfonyl group at position 3. The thioether linkage at position 2 connects to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-13(2)14-6-8-16(9-7-14)24-19(26)12-30-21-23-11-18(20(27)25-21)31(28,29)17-5-3-4-15(22)10-17/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDLSPJUFBSHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.9 g/mol. The IUPAC name is 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-isopropylphenyl)acetamide. Its structure includes a pyrimidine ring, a chlorobenzenesulfonyl group, and an isopropylphenylacetamide moiety, which contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O5S2 |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-isopropylphenyl)acetamide |
| InChI Key | QOAOBQDBKOJTAD-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar sulfonamide functionalities demonstrate potent antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis . In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, highlighting their therapeutic potential.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . Urease inhibitors are significant in managing infections caused by urease-producing bacteria.
The biological activity of This compound is believed to involve its interaction with specific molecular targets:
- Enzyme Interaction : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could modulate receptor activity related to neurotransmission or cell signaling.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antibacterial Screening : A series of sulfonamide derivatives were synthesized and tested for antibacterial activity. Some exhibited IC50 values significantly lower than standard drugs, indicating strong antibacterial potential .
- Enzyme Inhibition Assays : Compounds with similar structures were evaluated for AChE inhibition using spectrophotometric methods. Results showed promising inhibition rates compared to established inhibitors .
- In Vivo Studies : Further research is needed to assess the therapeutic efficacy and safety profile of this compound in animal models to validate its potential as a drug candidate.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
- The 4-isopropylphenyl substituent on the acetamide may increase lipophilicity compared to dichlorophenyl or phenoxyphenyl groups, influencing pharmacokinetic properties like membrane permeability .
Key Observations :
- Synthetic Yield: The target compound’s synthetic pathway is inferred to resemble alkylation methods described in , where sodium methylate mediates thiopyrimidine alkylation.
- Melting Points : Higher melting points (e.g., 230°C for ) correlate with crystallinity, which may be influenced by substituent polarity. The target compound’s isopropyl group could lower melting points compared to dichlorophenyl analogs.
- Spectral Data : The NHCO proton in analogs resonates near δ 10.10 ppm , a region typical for amide protons, which would likely persist in the target compound.
Q & A
Q. How can researchers optimize the synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise functionalization : Introduce the sulfonyl group first (e.g., via sulfonation of the pyrimidinone intermediate) followed by thioether formation and final acylation .
- Reaction conditions : Maintain temperatures between 60–80°C for sulfonation (to avoid decomposition) and use anhydrous solvents (e.g., DMF or THF) for thioether coupling .
- Catalysts : Employ base catalysts like triethylamine or DBU for thioacetamide coupling reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for isolation .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : Use and NMR (DMSO-d) to confirm the sulfonyl, thioether, and acetamide moieties. Key peaks include:
- δ 12.50 ppm (NH-3, pyrimidinone ring) .
- δ 7.3–7.8 ppm (aromatic protons from 3-chlorophenyl and 4-isopropylphenyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]. Expected m/z: ~535–540 (exact mass depends on isotopic Cl) .
- Elemental analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
Methodological Answer:
- Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or ethanol/water mixtures .
- Stability protocols :
- Store lyophilized powder at −20°C (stable for >6 months).
- Monitor degradation in solution via HPLC at 24/48/72 hours under varying pH (4–9) and temperatures (4–37°C) .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- SAR strategies :
- Biological assays : Pair in vitro enzyme inhibition studies (IC) with cellular assays (e.g., MTT for cytotoxicity) to correlate structural features with activity .
Example SAR Data:
| Analog | Substituent (R) | IC (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| Parent | 3-Cl-Ph-SO | 0.45 | >100 |
| Analog 1 | 4-Br-Ph-SO | 0.78 | >100 |
| Analog 2 | 4-MeO-Ph-SO | 1.2 | 85 |
Q. What experimental approaches can elucidate the mechanisms underlying this compound’s biological activity?
Methodological Answer:
- Target identification : Use pull-down assays with biotinylated derivatives or photoaffinity labeling .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .
- In vivo models : Test efficacy in rodent models of inflammation or cancer, monitoring biomarkers (e.g., TNF-α, IL-6) .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency vs. low cellular activity)?
Methodological Answer:
- Assay optimization :
- Vary serum concentration (0–10% FBS) to assess protein-binding effects .
- Test multiple cell lines (e.g., cancer vs. primary cells) to identify selectivity .
- Pharmacokinetic studies : Measure cellular uptake via LC-MS/MS and assess efflux pump involvement (e.g., P-gp inhibition) .
- Metabolite profiling : Identify active/inactive metabolites using liver microsomes and human hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
